molecular formula C9H13N7OS B12636158 N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine

N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B12636158
M. Wt: 267.31 g/mol
InChI Key: MAKCZTJEQOLYCH-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with methoxy, ethylamino, and 3-(methylsulfanyl)-1,2,4-triazole groups. This structure combines the electron-deficient triazine ring with sulfur-containing and nitrogen-rich moieties, which are common in agrochemicals and pharmaceuticals. The methoxy group enhances solubility and bioavailability, while the methylsulfanyl and triazole groups contribute to binding interactions with biological targets, such as enzymes or receptors in pest control applications .

Properties

Molecular Formula

C9H13N7OS

Molecular Weight

267.31 g/mol

IUPAC Name

N-ethyl-4-methoxy-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H13N7OS/c1-4-10-6-12-7(14-8(13-6)17-2)16-5-11-9(15-16)18-3/h5H,4H2,1-3H3,(H,10,12,13,14)

InChI Key

MAKCZTJEQOLYCH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through a multi-step synthetic route. The process typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with an amine can yield a triazine derivative.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable precursor. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the triazole ring.

    Functionalization: The introduction of the ethyl, methoxy, and methylsulfanyl groups can be achieved through various substitution reactions. These reactions typically involve the use of appropriate reagents and catalysts to ensure the selective introduction of the desired functional groups.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The triazine and triazole rings can undergo reduction reactions under specific conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for this purpose.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups into the triazine ring.

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine has shown potential as a pharmaceutical intermediate. Its derivatives are being explored for their biological activities including:

Antimicrobial Activity:
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to increased efficacy in inhibiting microbial growth .

Anticancer Properties:
Studies have suggested that triazole-based compounds can induce apoptosis in cancer cells. The incorporation of specific functional groups such as methylsulfanyl enhances the anticancer activity by affecting cell signaling pathways .

Neuropharmacological Effects:
Some derivatives of triazine compounds have been associated with neuroprotective effects. The modulation of neurotransmitter systems presents a potential therapeutic avenue for neurodegenerative diseases .

Agricultural Applications

The compound's structure allows it to function as a potential agrochemical agent:

Herbicidal Activity:
Research indicates that triazine derivatives can act as herbicides by inhibiting photosynthesis in plants. This property makes them valuable in managing weed populations effectively .

Fungicidal Properties:
The triazole moiety is known for its antifungal activity. Compounds similar to this compound have been developed to combat fungal pathogens affecting crops .

Material Science Applications

The unique chemical structure allows for the exploration of this compound in material science:

Polymeric Materials:
Triazine-based compounds can be utilized as monomers in the synthesis of polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites .

Case Study 1: Antimicrobial Activity

A study conducted on a series of triazole derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial activity against Gram-positive bacteria. The study highlighted that the incorporation of methylsulfanyl groups increased membrane permeability, facilitating better drug delivery into bacterial cells .

Case Study 2: Herbicidal Efficacy

Field trials evaluating the herbicidal effectiveness of triazine derivatives showed promising results against common agricultural weeds. The application of these compounds resulted in a significant reduction in weed biomass compared to untreated controls .

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s functional groups may also play a role in its mechanism of action, allowing it to form covalent bonds with biological molecules or participate in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare this compound with structurally related 1,3,5-triazine and 1,2,4-triazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activity References
Target Compound : N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine C₉H₁₃N₇OS 299.33 - Methoxy (C-OCH₃)
- Ethylamine (N-C₂H₅)
- Methylsulfanyl-triazole (S-CH₃)
Hypothesized herbicide/insecticide (structural analogy)
N,N-Dimethyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine C₂₀H₂₆N₈OS 426.54 - Piperidinyl (N-heterocycle)
- Phenoxyethylsulfanyl (S-C₂H₄OPh)
Unknown (structural complexity suggests agrochemical potential)
4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine C₆H₁₀N₄S 170.24 - Ethylsulfanyl (S-C₂H₅)
- Methyl (CH₃)
Intermediate for triazine herbicides
6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine C₁₈H₁₆N₈S₂ 424.51 - Thiadiazole-sulfanyl (S-thiadiazole)
- Naphthylamine (C₁₀H₇NH₂)
Kinase inhibition (biological screening)
Quinconazole C₁₃H₈Cl₂N₄O 309.14 - Dichlorophenyl
- Triazole-quinazolinone
Fungicide (commercial use)

Key Findings :

Substituent Effects on Bioactivity: The methylsulfanyl-triazole group in the target compound parallels the thiadiazole-sulfanyl group in ’s compound, which exhibits kinase inhibition. Compared to quinconazole (a commercial fungicide with a triazole-quinazolinone core), the target lacks a fused aromatic system but retains the triazole moiety, which is critical for antifungal activity .

Molecular Weight and Solubility: The target compound (MW 299.33) is lighter than ’s derivative (MW 426.54), likely improving membrane permeability. The methoxy group further enhances solubility compared to non-polar analogs like the ethylsulfanyl-triazine in .

Agrochemical Potential: Triazine-triazole hybrids are well-documented in herbicides (e.g., metsulfuron-methyl in ). The target’s methoxy and methylsulfanyl groups may mimic the sulfonylurea bridge in metsulfuron, enabling acetolactate synthase (ALS) inhibition .

Synthetic Flexibility :

  • The compound in (ID: D684-0230) shares a chlorophenyl-piperidinyl-triazine scaffold but replaces the triazole with a methylsulfanyl group. This highlights the modularity of triazine-based designs for optimizing target specificity .

Biological Activity

N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors that include triazole and triazine derivatives. The incorporation of the methylsulfanyl group enhances the compound's biological profile by potentially increasing its lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds containing 1,2,4-triazole moieties exhibit significant anticancer properties. For instance, related triazole derivatives have shown activity against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-ethyl-4-methoxy...MCF-7 (Breast)TBDApoptosis induction
N-ethyl...A549 (Lung)TBDG2/M arrest
23 (related triazole)SW480 (Colon)TBDApoptosis induction

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been well-documented. Studies indicate that N-ethyl derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group is believed to enhance this activity by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Table 2: Antimicrobial Activity

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
N-ethyl...E. coliTBD
N-ethyl...S. aureusTBD

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds with similar structures have shown anti-inflammatory and antiviral activities. The 1,2,4-triazole framework is known for its ability to inhibit certain viral enzymes and modulate inflammatory pathways .

Case Studies

A notable study evaluated a series of triazole derivatives against human cancer cell lines and reported promising results for compounds with similar structural features to N-ethyl-4-methoxy... The study highlighted the importance of structural optimization in enhancing biological activity.

Case Study Summary:
In a comparative study involving several triazole derivatives:

  • Objective: To assess anticancer efficacy against MCF-7 and A549 cell lines.
  • Findings: Compounds with electron-donating groups exhibited enhanced potency compared to their analogs lacking such modifications.

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